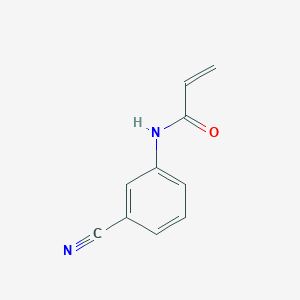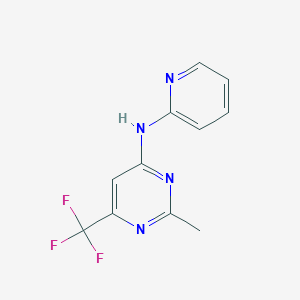![molecular formula C18H12N2O3 B2584781 2-[(2-オキソ-1,2-ジヒドロキノリン-4-イル)メチル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン CAS No. 1459834-28-6](/img/structure/B2584781.png)
2-[(2-オキソ-1,2-ジヒドロキノリン-4-イル)メチル]-2,3-ジヒドロ-1H-イソインドール-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a quinoline and an isoindole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both quinoline and isoindole structures suggests it may exhibit unique biological activities and chemical properties.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycles.
Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anticancer Research: Studies have shown that quinoline derivatives can inhibit cancer cell growth by interfering with DNA replication.
Industry
Dyes and Pigments: The compound’s structure allows for the absorption of visible light, making it useful in dye synthesis.
Polymer Additives: It can be used to enhance the thermal stability and mechanical properties of polymers.
作用機序
Target of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione primarily targets specific enzymes and receptors involved in cellular proliferation and apoptosis. The compound interacts with proteins such as caspases, which play a crucial role in the execution phase of cell apoptosis, and certain kinases that regulate cell cycle progression .
Mode of Action
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione binds to its target enzymes and receptors, leading to the activation or inhibition of these proteins. This interaction results in the modulation of signaling pathways that control cell growth and death. For instance, the compound can activate caspases, leading to the cleavage of cellular proteins and the initiation of apoptosis .
Biochemical Pathways
The biochemical pathways affected by 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the intrinsic and extrinsic apoptotic pathways. By influencing these pathways, the compound promotes the release of cytochrome c from mitochondria, which in turn activates caspase-9 and subsequently caspase-3, leading to programmed cell death . Additionally, it can inhibit pathways that promote cell survival, such as the PI3K/AKT pathway .
Pharmacokinetics
The pharmacokinetics of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione include the induction of apoptosis in cancer cells, leading to reduced tumor growth and proliferation. The compound’s action results in the fragmentation of DNA, cell shrinkage, and membrane blebbing, which are characteristic features of apoptotic cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione. For instance, acidic environments can enhance the compound’s stability and efficacy, while extreme temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .
: Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with an isoindole precursor.
-
Synthesis of Quinoline Derivative
Starting Material: 2-aminobenzophenone.
Reaction: Cyclization with acetic anhydride to form 2-oxo-1,2-dihydroquinoline.
Conditions: Reflux in acetic anhydride.
-
Coupling with Isoindole Precursor
Starting Material: Phthalic anhydride.
Reaction: Condensation with the quinoline derivative in the presence of a base such as sodium acetate.
Conditions: Heating under reflux in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
- The quinoline moiety can undergo oxidation to form quinoline N-oxide.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild temperatures, typically below 50°C.
-
Reduction
- The carbonyl groups in the isoindole and quinoline can be reduced to alcohols.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
-
Substitution
- The hydrogen atoms on the quinoline ring can be substituted with various electrophiles.
Reagents: Halogens (e.g., bromine), alkyl halides.
Conditions: Presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the isoindole and quinoline.
Substitution: Halogenated or alkylated quinoline derivatives.
類似化合物との比較
Similar Compounds
2-oxo-1,2-dihydroquinoline: Shares the quinoline core but lacks the isoindole moiety.
Phthalimide: Contains the isoindole structure but lacks the quinoline moiety.
Quinoline N-oxide: An oxidized form of the quinoline moiety.
Uniqueness
2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of quinoline and isoindole structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
特性
IUPAC Name |
2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDQQHBZLEXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)
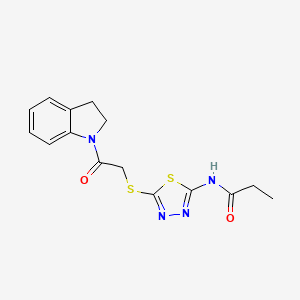
![5-chloro-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2584700.png)
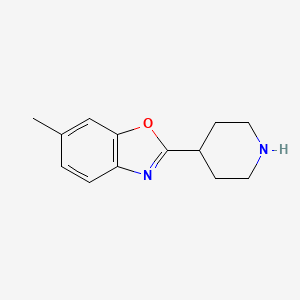
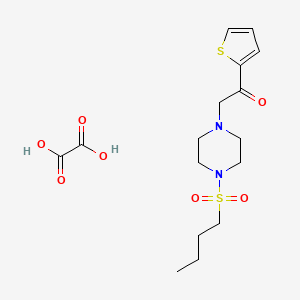
![methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2584703.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)
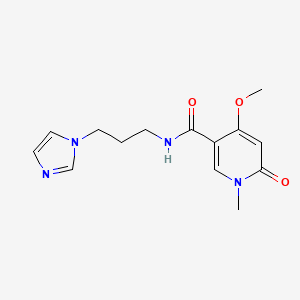
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)

